4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide

Catalog No.
S11412388
CAS No.
M.F
C17H21N3O4
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]qui...

Product Name

4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide

IUPAC Name

8-methoxy-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-3-carboxamide

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C17H21N3O4/c1-23-14-4-2-3-12-15(14)19-11-13(16(12)21)17(22)18-5-6-20-7-9-24-10-8-20/h2-4,11H,5-10H2,1H3,(H,18,22)(H,19,21)

InChI Key

VVIRKCGWWRYLSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCCN3CCOCC3

4-Hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide is a synthetic compound featuring a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a hydroxy group at the 4-position, a methoxy group at the 8-position, and an N-(2-(morpholin-4-yl)ethyl) side chain at the 3-carboxamide position. Its molecular formula is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, and it has potential applications in medicinal chemistry due to its unique structural features.

The chemical reactivity of 4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide can be attributed to its functional groups. The carboxamide can undergo hydrolysis to form the corresponding carboxylic acid and amine. The hydroxy group may participate in hydrogen bonding, influencing its solubility and interaction with biological targets. Additionally, the methoxy group can be involved in methylation reactions, potentially modifying the compound's pharmacological properties.

The synthesis of 4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide typically involves several steps:

  • Formation of the Quinoline Core: Starting from appropriate precursors, the quinoline ring can be constructed through cyclization reactions involving condensation or oxidation methods.
  • Introduction of Functional Groups: The hydroxy and methoxy groups can be introduced via hydroxylation and methoxylation reactions respectively.
  • Carboxamide Formation: The final step involves coupling the morpholine derivative with the carboxylic acid functionality to form the amide bond.

This multi-step synthesis can be optimized based on available reagents and desired yield.

Due to its structural characteristics, 4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Biological Research: As a tool for studying enzyme inhibition mechanisms or cellular pathways.

Interaction studies involving 4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide could focus on its binding affinity to specific biological targets such as enzymes or receptors. Investigating these interactions helps elucidate its mechanism of action and potential therapeutic effects. Techniques such as molecular docking studies, surface plasmon resonance, or competitive binding assays could be employed.

Several compounds share structural similarities with 4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide, including:

  • Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
    • Lacks the morpholine side chain.
    • Primarily studied for its antibacterial properties.
  • N-[2-(Morpholin-4-yl)ethyl]-8-methoxyquinoline
    • Similar morpholine substitution but lacks hydroxyl and carboxamide functionalities.
    • Investigated for neuroprotective effects.
  • 5-Methyl-N-(2-(morpholin-4-yl)ethyl)-1H-pyrrole-3-carboxamide
    • Different core structure (pyrrole instead of quinoline).
    • Exhibits distinct biological activities related to anti-inflammatory effects.

Uniqueness

The uniqueness of 4-hydroxy-8-methoxy-N-[2-(morpholin-4-yl)ethyl]quinoline-3-carboxamide lies in its combination of functional groups that may enhance its pharmacological profile compared to similar compounds. The presence of both hydroxy and methoxy groups along with a morpholine side chain may provide synergistic effects in biological activity, making it an interesting candidate for further research in drug development.

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

331.15320616 g/mol

Monoisotopic Mass

331.15320616 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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